m-Tyramine
Overview
Description
Synthesis Analysis
m-Tyramine can be synthesized from L-phenylalanine through a process involving enzymatic reactions, including hydroxylation and decarboxylation. This pathway involves the phenylalanine-4-hydroxylase complex and aromatic amino acid decarboxylase, resulting in the formation of m-tyramine in small yields (Coulson, Henson, & Jepson, 1968).
Molecular Structure Analysis
The molecular structure of tyramine, including m-tyramine, has been elucidated through various methods such as X-ray diffraction, revealing its conformational properties and interaction patterns. For example, the structure of tyramine hydrochloride shows the tyramine cation lying on two planes, indicating the folded conformations due to non-bonding interactions (Tamura, Wakahara, Fujiwara, & Tomita, 1974).
Chemical Reactions and Properties
Tyramine undergoes various chemical reactions, including nitrosation, which forms N- and C-nitroso compounds under certain conditions. The nitrosation of tyramine is favored under acidic conditions similar to those in the human stomach, leading to the formation of mutagenic products (González-Jiménez et al., 2017).
Physical Properties Analysis
The physical properties of tyramine, such as its conformational behavior, have been studied through free-jet microwave absorption spectroscopy. This research highlights the role of intramolecular hydrogen bonds and non-bonding interactions in determining the conformational properties of tyramine (Melandri & Maris, 2004).
Chemical Properties Analysis
The chemical properties of tyramine, including its interactions and reactivity, have been extensively studied. For instance, the interaction between tyramine units in solid and solution states has been investigated, revealing how intermolecular hydrogen bonds influence the molecular organization and potential reactivity of tyramine (Quevedo et al., 2012).
Scientific Research Applications
m-Tyramine , also known as 3-tyramine , is an endogenous trace amine neuromodulator and a structural analog of phenethylamine . It has effects on the adrenergic and dopaminergic systems .
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Food and Nutrition
- m-Tyramine is one of the most important biological amines in food, which leads to food poisoning if consumed in high amounts . It can cause high blood pressure and migraines in people taking monoamine oxidase (MAO) inhibitors . Cheese provides ideal conditions for the production of tyramine .
- The amount of tyramine in cheeses can be determined using the HPLC method . The factors affecting the amount of tyramine in cheeses include bacterial species, animal species, storage conditions (time and temperature), pH, moisture, salt, and the number of somatic cells .
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Pharmacology and Medicine
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Neuroscience
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Immunology
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Cardiovascular Health
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Toxicology
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Behavioral Effects
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Dopamine Metabolism
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Food Processing
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Drug Interactions
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Food Poisoning
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Amino Acid Decarboxylation
Safety And Hazards
properties
IUPAC Name |
3-(2-aminoethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGJTVYMNRGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3458-98-8 (hydrochloride) | |
Record name | m-Tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50207522 | |
Record name | 3-Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | m-Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10.4 mg/mL at 15 °C | |
Record name | m-Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
m-Tyramine | |
CAS RN |
588-05-6 | |
Record name | m-Tyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-TYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1OA38R0EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | m-Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
Record name | m-Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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